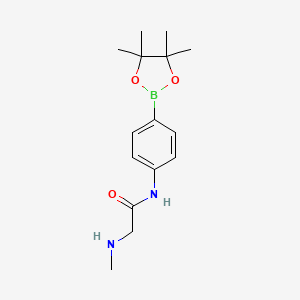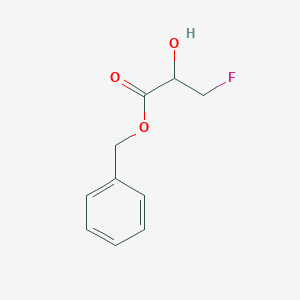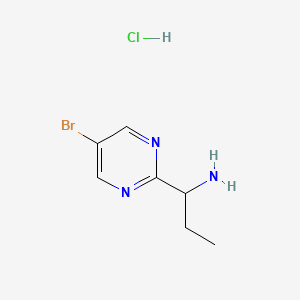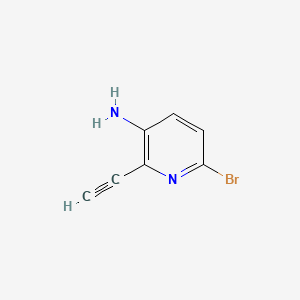
tert-butyl N-(6-bromohexan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(6-bromohexan-2-yl)carbamate: is a chemical compound with the molecular formula C11H22BrNO2 and a molecular weight of 280.202 g/mol . It is commonly used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . The compound is characterized by its tert-butyl carbamate group and a bromohexyl chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-bromohexan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 6-bromohexan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(6-bromohexan-2-yl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromohexyl chain can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Products include substituted hexyl carbamates and other derivatives.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry: tert-Butyl N-(6-bromohexan-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: In the field of biology and medicine, this compound is used in the synthesis of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing damage to healthy tissues .
Industry: The compound is also used in the development of new materials and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(6-bromohexan-2-yl)carbamate primarily involves its role as a cleavable linker in antibody-drug conjugates. The carbamate group can be cleaved under specific conditions, releasing the active drug at the target site. This targeted delivery enhances the efficacy of the drug while reducing its systemic toxicity .
Comparison with Similar Compounds
tert-Butyl (6-bromohexyl)carbamate: Similar structure but different substitution pattern.
tert-Butyl N-(2-bromoethyl)carbamate: Contains a shorter bromoalkyl chain.
tert-Butyl (6-bromonaphthalen-2-yl)carbamate: Contains a naphthyl group instead of a hexyl chain.
Uniqueness: tert-Butyl N-(6-bromohexan-2-yl)carbamate is unique due to its specific bromohexyl chain, which provides distinct reactivity and versatility in synthetic applications. Its use as a cleavable linker in ADCs highlights its importance in targeted drug delivery systems .
Properties
Molecular Formula |
C11H22BrNO2 |
|---|---|
Molecular Weight |
280.20 g/mol |
IUPAC Name |
tert-butyl N-(6-bromohexan-2-yl)carbamate |
InChI |
InChI=1S/C11H22BrNO2/c1-9(7-5-6-8-12)13-10(14)15-11(2,3)4/h9H,5-8H2,1-4H3,(H,13,14) |
InChI Key |
FHEPNRBBBOIJRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCBr)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13472222.png)
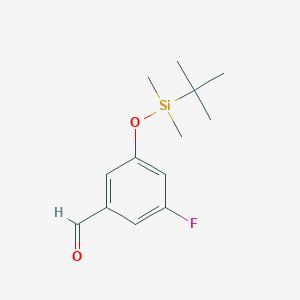

![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13472251.png)
![2-{8-Oxa-5-azaspiro[3.5]nonan-7-yl}ethan-1-ol](/img/structure/B13472252.png)
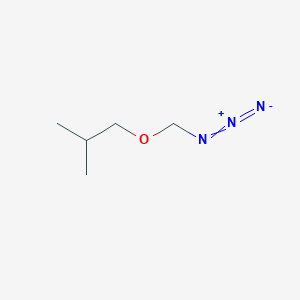
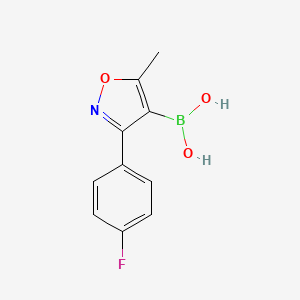
![Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate](/img/structure/B13472268.png)
![1-(Methoxymethyl)-2-azaspiro[3.3]heptane](/img/structure/B13472275.png)

